N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride
Description
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1380300-74-2) is a heterocyclic compound featuring a pyrimidine core substituted with an azetidin-3-yl group at the 2-position amine. Its molecular formula is C₇H₁₂Cl₂N₄ (free base: C₇H₁₀N₄), with a molecular weight of 225.15 g/mol (calculated). The dihydrochloride salt enhances solubility and stability, making it suitable for industrial and pharmaceutical applications. It is available in 25 kg industrial-grade batches with 99% purity .
Properties
IUPAC Name |
N-(azetidin-3-yl)pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;;/h1-3,6,8H,4-5H2,(H,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYSIONKJIHCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-74-2 | |
| Record name | N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a versatile small molecule with potential applications in diverse scientific research fields . This compound features an azetidine ring and a pyrimidine core.
Structural and Chemical Properties
This compound has the molecular formula C7H10N4 . Key structural features include:
- Azetidine ring: A four-membered nitrogen-containing heterocycle.
- Pyrimidine moiety: A heterocyclic aromatic organic compound containing two nitrogen atoms.
These structural components contribute to the compound's potential biological activities and interactions with biological targets.
Potential Research Applications
While specific, detailed case studies on this compound are not available in the search results, the information suggests potential applications based on its structural features and the known activities of related compounds:
- Medicinal Chemistry: As a kinase inhibitor. The azetidine ring and pyrimidine core are common motifs in bioactive compounds, suggesting it may interact with biological targets.
- Antiviral Research: As a novel HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) . Pyrimidine derivatives have demonstrated activity against HIV-1 strains .
- Synthesis of Amino Acid Derivatives: Azetidine rings can be incorporated into amino acid derivatives .
- Building Blocks for Bioactive Compounds: Azetidine-3-carboxylic acid esters can be used to prepare libraries of bioactive compounds, such as anti-inflammatory and bronchodilating drugs .
- Treating neurodegenerative diseases: Methods of treating neurodegenerative diseases characterized by the accumulation of aberrant forms of the microtubule .
- Organic buffer: For biology and biochemistry applications .
Related Compounds and Activities
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Azetidine ring, pyrimidine core | Partial histamine receptor agonist |
| This compound | Azetidine derivative with pyrimidine | Potential pharmacological activity |
| 1-(styryl)-4-pyrimidinamine derivatives | Styryl group attached to pyrimidine | Anticancer properties under investigation |
Mechanism of Action
The mechanism by which N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azetidine Substitution
a. 4-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride
- CAS : CID 66510104 (free base).
- Molecular Formula : C₇H₁₂Cl₂N₄.
- Key Differences: The azetidine group is attached to the pyrimidine’s 4-position instead of the 2-position amine.
- Applications : Primarily a research chemical .
b. N-(Azetidin-3-yl)-5-bromopyrimidin-2-amine Dihydrochloride
Pyrimidine Derivatives with Alternative Amine Substituents
a. N-(2,3-Dihydro-1H-inden-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Dihydrochloride Hydrate
- Structure : Pyrrolopyrimidine core with an indenyl substituent.
- Molecular Formula : C₁₅H₁₈Cl₂N₄·H₂O (approx. MW 369.25 g/mol).
- Applications : Investigated as a kinase inhibitor due to its fused heterocyclic system .
b. 2-(5-Bromopyrimidin-2-yl)ethylamine Hydrochloride
Heterocyclic Amines with Dihydrochloride Salts
N-(Piperidin-3-ylmethyl)pyridin-2-amine Hydrochloride
Physicochemical and Application Comparison
Research Findings and Industrial Relevance
- Synthetic Utility: The azetidine-pyrimidine scaffold is frequently used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity. highlights its role in synthesizing trihydrochloride intermediates for complex quinoline derivatives .
- Solubility Advantage : Dihydrochloride salts (e.g., the target compound) exhibit superior aqueous solubility compared to free bases, critical for bioavailability in drug formulations .
- Industrial vs. Pharmaceutical Use : Industrial-grade batches (99% purity) prioritize cost-effectiveness for bulk synthesis, while research-grade analogs (95% purity) focus on exploratory studies .
Biological Activity
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features an azetidine ring linked to a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 237.13 g/mol. The presence of two hydrochloride groups enhances its solubility in aqueous environments, making it suitable for various biological applications .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been identified as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory responses. By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide, which has anti-inflammatory effects .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates pain pathways and has potential applications in treating chronic pain conditions. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine levels, suggesting a mechanism through which it can alleviate inflammation .
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. It has been noted for its ability to inhibit certain cancer cell lines, with ongoing research investigating its efficacy against various types of tumors. The compound's structural features allow for further modifications that could enhance its anticancer activity .
Research Findings and Case Studies
- Inhibition of Inflammatory Pathways : A study demonstrated that this compound effectively inhibited NAAA activity in vitro, leading to decreased levels of inflammatory mediators in cell cultures .
- Anticancer Activity : In a series of assays, derivatives of this compound were shown to exhibit cytotoxic effects against breast cancer cell lines, indicating potential as a lead compound for further development .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound interacts with specific protein targets involved in inflammatory signaling pathways, providing insights into its pharmacological profile .
Data Summary Table
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride generally proceeds via the coupling of azetidine derivatives with pyrimidine-2-amine or its halogenated precursors. The key steps involve:
Formation of the Azetidine Intermediate: The azetidine ring (a four-membered nitrogen heterocycle) is either commercially procured or synthesized through multi-step reactions involving protective groups such as Boc (tert-butyloxycarbonyl) to shield the primary amine functionality during alkylation or substitution steps.
Nucleophilic Aromatic Substitution (SNAr): The azetidine nitrogen acts as a nucleophile to displace a leaving group (commonly chlorine) on a halogenated pyrimidine derivative, typically pyrimidin-2-amine or 2-chloropyrimidine. This substitution is often facilitated by polar aprotic solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH).
Protective Group Removal: After coupling, the Boc or other protective groups are removed under acidic conditions to yield the free amine.
Salt Formation: The free base is converted into the dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, often ethanol or methanol, to enhance crystallinity and stability.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Azetidine intermediate prep | Boc-protection, alkylation with iodoalkyl reagents | Room temp to 50°C | Several hours | Protects amine to avoid overalkylation |
| Nucleophilic substitution | Halogenated pyrimidine, NaH in DMF | 120–150°C (microwave-assisted) | 1–3 hours | Microwave heating enhances yield |
| Deprotection | Acidic conditions (e.g., HCl in ethanol) | 0–25°C | 1–12 hours | Removes Boc group |
| Salt formation | HCl gas bubbling or HCl in solvent | 0–60°C | 10 min to 12 hrs | Yields dihydrochloride salt |
These conditions are optimized to maximize yield and purity while minimizing side reactions such as overalkylation or ring opening of the azetidine moiety.
Industrial Scale Synthesis
On an industrial scale, the synthesis incorporates process intensification and catalyst use to improve efficiency:
Catalysis: Magnesium oxide nanoparticles have been reported as catalysts to enhance the aza-Michael addition and nucleophilic substitution steps, improving yield and reducing reaction times.
Hydrogenation and Salt Formation: For hydrogenation steps or removal of protective groups, palladium hydroxide on carbon (Pd(OH)₂/C) under hydrogen atmosphere (40 psi) at 60°C is employed. This method provides clean deprotection and reduction without damaging the azetidine ring.
Controlled Crystallization: The dihydrochloride salt is precipitated by bubbling hydrogen chloride gas through ethanolic suspensions at low temperatures (0–10°C), followed by reflux to improve crystallinity and purity. The solid product is filtered and washed with methyl tert-butyl ether or similar solvents to remove impurities.
Purification and Characterization
Purification: Silica gel chromatography with gradients of methanol in dichloromethane (5–20%) or recrystallization from acetonitrile or ethanol are standard methods to achieve >98% purity.
Characterization: Intermediates and final products are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows pyrimidine protons typically between δ 6.8–8.2 ppm; ^13C NMR confirms the pyrimidine carbon environment.
- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks consistent with the expected molecular weight.
- High-Performance Liquid Chromatography (HPLC): UV detection at 254 nm is used to assess purity.
- X-ray Crystallography: Single crystals grown by slow evaporation in ethanol/water mixtures are analyzed to confirm structure and ring conformation.
Reaction Mechanism and Challenges
Nucleophilic Aromatic Substitution: The azetidine nitrogen attacks the electrophilic carbon on the pyrimidine ring bearing a good leaving group (chloride), facilitated by electron-withdrawing effects of the pyrimidine nitrogen atoms.
Protective Group Strategies: Boc protection is essential to prevent multiple alkylations on the azetidine nitrogen during alkylation steps. Overalkylation is minimized by steric hindrance in branched alkyl derivatives.
Ring Strain Considerations: The azetidine ring's puckered conformation affects reactivity and bioactivity; maintaining ring integrity during synthesis is crucial.
Impurity Management: Common impurities include unreacted 2-chloropyrimidine and azetidine dimers, which are removed by chromatographic or recrystallization techniques.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Azetidine-3-ylamine, halogenated pyrimidine (e.g., 2-chloropyrimidine) |
| Key Reactions | Boc protection, nucleophilic aromatic substitution, acid deprotection, salt formation |
| Catalysts | Magnesium oxide nanoparticles (industrial), Pd(OH)₂/C for hydrogenation |
| Solvents | DMF, ethanol, methanol, dichloromethane, acetonitrile |
| Temperature Range | 0°C to 150°C (microwave-assisted substitution) |
| Purification Techniques | Silica gel chromatography, recrystallization, filtration |
| Characterization Methods | NMR (^1H, ^13C), ESI-MS, HPLC, X-ray crystallography |
| Typical Yields | 70–90% depending on scale and optimization |
| Salt Formation | Bubbling HCl gas in ethanol at low temperature, reflux for crystallization |
Research Findings and Optimization Notes
Microwave-assisted nucleophilic substitution at 120–150°C significantly reduces reaction time and improves yield compared to conventional heating.
Protective group strategies are critical to avoid overalkylation; Boc protection is widely used and removed under mild acidic conditions without compromising the azetidine ring.
Industrial methods emphasize controlled hydrogenation and salt formation under carefully monitored pressure and temperature to maximize purity and yield.
Crystallization conditions are optimized to obtain single crystals suitable for X-ray diffraction, confirming molecular structure and ring conformation.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in laboratory settings?
- Methodological Answer: Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors. In case of skin contact, wash immediately with soap and water for 15 minutes. Store the compound in a cool, dry, and ventilated area, sealed in chemically resistant containers to prevent moisture absorption .
Q. What synthetic routes are commonly used for preparing this compound?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. First, construct the azetidine ring via cyclization of 1,3-dihaloalkanes or reductive amination of ketones. Next, introduce the pyrimidine moiety through nucleophilic substitution or palladium-catalyzed coupling. Final dihydrochloride salt formation is achieved by treating the free base with HCl in an anhydrous solvent like ethanol .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to verify connectivity and stereochemistry. X-ray crystallography may resolve ambiguous configurations. Compare spectral data with literature or computational models (e.g., DFT) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound during multi-step synthesis?
- Methodological Answer: Optimize reaction conditions by adjusting temperature, solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., Pd catalysts for coupling steps). Use scavenger resins or column chromatography for impurity removal. Monitor reaction progress via TLC or LC-MS. For salt formation, stoichiometric HCl addition in non-aqueous solvents ensures high purity .
Q. How does azetidine ring stereochemistry influence the compound’s biological activity?
- Methodological Answer: Enantiomeric purity significantly impacts target binding. Synthesize and isolate (3R)- and (3S)-azetidine isomers via chiral chromatography or asymmetric catalysis. Test each isomer in kinase inhibition assays (e.g., JAK1/2/3) and compare IC₅₀ values. Molecular docking studies can predict binding affinity differences .
Q. What analytical methods detect trace impurities in this compound batches?
- Methodological Answer: Employ reverse-phase HPLC with UV/Vis or charged aerosol detection (CAD) for sensitivity to non-chromophoric impurities. Use LC-MS/MS to identify impurities at ppm levels. Quantify residual solvents via gas chromatography (GC). Validate methods per ICH Q3 guidelines to ensure compliance with pharmacopeial standards .
Q. How do pyrimidine modifications alter the compound’s pharmacokinetic (PK) properties?
- Methodological Answer: Introduce substituents (e.g., halogens, methyl groups) at the pyrimidine 4- or 5-positions to modulate lipophilicity (logP) and solubility. Assess PK parameters (e.g., plasma half-life, bioavailability) in rodent models using LC-MS quantification. Compare metabolic stability via liver microsome assays .
Q. What in vitro models evaluate the JAK inhibitory potential of this compound?
- Methodological Answer: Use human peripheral blood mononuclear cells (PBMCs) stimulated with IL-6 or IFN-γ to measure STAT phosphorylation (Western blot). Test in JAK-overexpressing cell lines (e.g., HEL92.1.7 for JAK2) and quantify apoptosis via flow cytometry. Validate selectivity against other kinases (e.g., BTK, EGFR) using competitive binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
